1-(2-Chlorobenzyl)azetidin-3-ol
CAS No.: 1133300-64-7
Cat. No.: VC2859208
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1133300-64-7 |
|---|---|
| Molecular Formula | C10H12ClNO |
| Molecular Weight | 197.66 g/mol |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]azetidin-3-ol |
| Standard InChI | InChI=1S/C10H12ClNO/c11-10-4-2-1-3-8(10)5-12-6-9(13)7-12/h1-4,9,13H,5-7H2 |
| Standard InChI Key | OUAJQLMTNYLLRL-UHFFFAOYSA-N |
| SMILES | C1C(CN1CC2=CC=CC=C2Cl)O |
| Canonical SMILES | C1C(CN1CC2=CC=CC=C2Cl)O |
Introduction
Chemical Structure and Properties
1-(2-Chlorobenzyl)azetidin-3-ol has the molecular formula C₁₀H₁₂ClNO and a molecular weight of 197.66 g/mol. The compound features three key structural elements: a strained four-membered azetidine ring, a hydroxyl group at the 3-position of this ring, and a 2-chlorobenzyl substituent at the nitrogen atom. This unique combination of structural features contributes to its chemical behavior and potential applications.
The physical and chemical properties of 1-(2-Chlorobenzyl)azetidin-3-ol, as documented in chemical databases, are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClNO |
| Molecular Weight | 197.66 g/mol |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]azetidin-3-ol |
| CAS Number | 1133300-64-7 |
| XLogP3-AA | 1.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 23.5 Ų |
| InChI | InChI=1S/C10H12ClNO/c11-10-4-2-1-3-8(10)5-12-6-9(13)7-12/h1-4,9,13H,5-7H2 |
| SMILES | C1C(CN1CC2=CC=CC=C2Cl)O |
These properties indicate a molecule with moderate lipophilicity and a balanced profile of hydrogen bond donors and acceptors, suggesting potential for biological activity and pharmaceutical applications .
Chemical Reactivity
Based on its structural features, 1-(2-Chlorobenzyl)azetidin-3-ol is expected to demonstrate several types of chemical reactivity that can be exploited for further derivatization or application development.
Hydroxyl Group Reactivity
The 3-hydroxyl group can participate in typical alcohol transformations:
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Esterification with acid chlorides, anhydrides, or carboxylic acids
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Oxidation to form a ketone, creating 1-(2-chlorobenzyl)azetidin-3-one
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Substitution with various nucleophiles after activation
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Dehydration under acidic conditions to form unsaturated derivatives
Aryl Chloride Reactivity
The 2-chloro substituent on the benzyl ring provides opportunities for:
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Metal-catalyzed cross-coupling reactions (Suzuki, Negishi, or Kumada couplings)
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Nucleophilic aromatic substitution, particularly if activated
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Metal-halogen exchange reactions
This diverse reactivity profile makes 1-(2-Chlorobenzyl)azetidin-3-ol a versatile building block for synthesizing more complex molecules with potential pharmaceutical applications.
Comparison with Related Compounds
To better understand the potential properties and applications of 1-(2-Chlorobenzyl)azetidin-3-ol, it is valuable to compare it with structurally related compounds.
Comparison with 1-Benzylazetidin-3-ol
1-Benzylazetidin-3-ol differs from 1-(2-Chlorobenzyl)azetidin-3-ol only by the absence of the chlorine atom on the benzyl ring.
| Property | 1-(2-Chlorobenzyl)azetidin-3-ol | 1-Benzylazetidin-3-ol |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ClNO | C₁₀H₁₃NO |
| Molecular Weight | 197.66 g/mol | 163.22 g/mol |
| Melting Point | Not reported in literature | 64-65°C |
| Structural Feature | 2-chlorobenzyl substituent | Benzyl substituent |
| Documented Use | Limited specific information | Starting material for azetidin-3-ol hydrochloride synthesis |
| pKa (Predicted) | Not reported | 14.33±0.20 |
The presence of the chlorine atom in 1-(2-Chlorobenzyl)azetidin-3-ol likely increases its lipophilicity and alters its electronic properties compared to the non-chlorinated analog, potentially affecting its biological activity profile and synthetic utility .
Comparison with Other Chlorinated Azetidine Derivatives
Several other chlorinated azetidine derivatives appear in the chemical literature, including:
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1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol:
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1-(5-Amino-2-chlorobenzyl)azetidin-3-ol:
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3-(4-Chlorobenzyl)azetidin-3-ol:
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The chlorine is in the 4-position rather than the 2-position
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The benzyl group is attached to the 3-position rather than the nitrogen
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This structural isomer would have significantly different conformational properties
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These structural variations highlight how subtle changes in substitution patterns can potentially lead to distinct chemical and biological properties.
Research Significance and Future Directions
The significance of 1-(2-Chlorobenzyl)azetidin-3-ol in chemical research stems from several factors:
Synthetic Utility
As a functionalized azetidine derivative, 1-(2-Chlorobenzyl)azetidin-3-ol represents a valuable building block for the synthesis of more complex molecules. The presence of multiple functional groups (hydroxyl, chlorophenyl, strained heterocycle) provides diverse handles for further elaboration through various chemical transformations.
Future Research Directions
Several promising research directions for 1-(2-Chlorobenzyl)azetidin-3-ol include:
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Development of optimized and scalable synthesis methods specifically for this compound
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Investigation of its potential biological activities, particularly in areas where related azetidine derivatives have shown promise
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Exploration of structure-activity relationships through the preparation of analogs with various substituents
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Detailed conformational analysis to understand its three-dimensional structure and how this might influence biological activity
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Application as a building block in combinatorial chemistry approaches to generate compound libraries for drug discovery
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